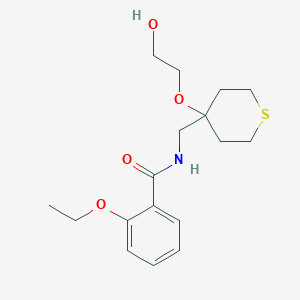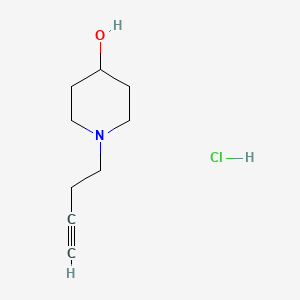
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide, also known as CTN-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. CTN-10 is a small molecule that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is not fully understood. However, it has been suggested that N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide can inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has also been found to induce apoptosis and inhibit the proliferation of cancer cells. In vivo studies have shown that N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide can reduce inflammation and oxidative stress in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is that it exhibits a range of biological activities, making it a promising candidate for drug discovery. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is relatively easy to synthesize, making it accessible for research purposes. However, one limitation of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide. One area of interest is the development of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide and to identify its molecular targets. Finally, the development of new synthetic methods for N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide may lead to the discovery of more potent analogs with improved biological activities.
Synthesemethoden
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde with 1-tetralone to form 2-(2-nitrophenyl)tetralone. This intermediate product is then reduced to 2-(2-aminophenyl)tetralone, which is further reacted with cyanoacetic acid to form N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-aminophenyl)acetamide. Finally, the nitro group is introduced by reacting the intermediate product with nitric acid to form N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide also exhibits anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(9-8-15-5-1-2-6-16(15)12-19)21-18(23)11-14-4-3-7-17(10-14)22(24)25/h1-7,10H,8-9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHUFBKNUGNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)
![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)


![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)





